molecular formula C21H16ClN5O3S2 B2499018 3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-36-1

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2499018
CAS RN: 892729-36-1
M. Wt: 485.96
InChI Key: NKGNPPLSPXVGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a thiophene ring, and a triazole ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Triazole is a class of five-membered ring compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound are not available in the search results, general methods for synthesizing similar compounds involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine ring, thiophene ring, and triazole ring are likely to contribute significantly to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of the pyrimidine, thiophene, and triazole rings could potentially make the compound reactive towards certain reagents .

Scientific Research Applications

Chemical Biology and Drug Design

CHEMBL1170282 serves as a valuable tool compound in chemical biology and drug discovery. Its unique scaffold provides insights into structure-activity relationships, aiding medicinal chemists in designing novel analogs with improved properties. Researchers use it as a starting point for developing targeted therapies.

These applications highlight the versatility and potential impact of CHEMBL1170282 across diverse scientific disciplines. As research continues, we anticipate further discoveries and applications for this intriguing compound . If you need more information or have additional questions, feel free to ask!

Future Directions

The future directions for research on this compound could potentially involve further exploration of its anticancer activity, as well as the development of more potent and efficacious drugs with a pyrimidine scaffold . Additionally, further studies could be conducted to better understand the compound’s physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-30-17-8-3-2-5-13(17)12-23-19-18-16(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNPPLSPXVGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.